

# Application Notes and Protocols: 1,6-Bis(chlorodimethylsilyl)hexane in Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1,6-Bis(chlorodimethylsilyl)hexane*

Cat. No.: B080261

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of **1,6-bis(chlorodimethylsilyl)hexane** as a versatile chemical intermediate in organic synthesis. Its bifunctional nature, possessing two chlorodimethylsilyl groups separated by a flexible hexamethylene linker, makes it a valuable building block for the synthesis of silicon-containing polymers, as a cross-linking agent, and in surface modification.

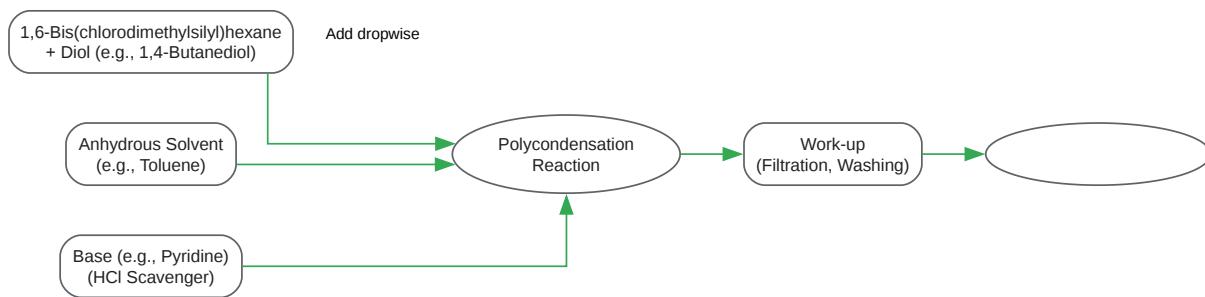
## Physicochemical and Safety Data

**1,6-Bis(chlorodimethylsilyl)hexane** is a reactive organochlorosilane that requires careful handling. It is sensitive to moisture and reacts with water and other protic solvents, liberating hydrogen chloride.<sup>[1]</sup> Proper personal protective equipment, including gloves, eye protection, and respiratory protection, should be used in a well-ventilated area.<sup>[1]</sup>

Table 1: Physicochemical Properties of **1,6-Bis(chlorodimethylsilyl)hexane**

| Property          | Value                                                           | Reference                                                                                           |
|-------------------|-----------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| CAS Number        | 14799-66-7                                                      | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>24</sub> Cl <sub>2</sub> Si <sub>2</sub> | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>                                         |
| Molecular Weight  | 271.37 g/mol                                                    | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>                                         |
| Appearance        | Transparent liquid                                              | <a href="#">[4]</a>                                                                                 |
| Boiling Point     | 113 °C                                                          | <a href="#">[7]</a>                                                                                 |
| Density           | 0.942 - 0.961 g/mL                                              | <a href="#">[4]</a> <a href="#">[7]</a>                                                             |
| Refractive Index  | 1.4538                                                          | <a href="#">[7]</a>                                                                                 |
| Flash Point       | 150 °C                                                          | <a href="#">[7]</a>                                                                                 |

Table 2: Safety Information for **1,6-Bis(chlorodimethylsilyl)hexane**


| Hazard Statement                                                                         | Precautionary Statement                                                                                 | Reference |
|------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|-----------|
| Causes severe skin burns and eye damage. <a href="#">[1]</a>                             | Wear protective gloves/protective clothing/eye protection/face protection. <a href="#">[1]</a>          |           |
| Reacts with water and moisture in air, liberating hydrogen chloride. <a href="#">[1]</a> | Store in a well-ventilated place away from heat. Keep container tightly closed. <a href="#">[1]</a>     |           |
| Irritating fumes may develop when exposed to water or open flame.                        | Use water spray, foam, carbon dioxide, or dry chemical for extinction. Avoid water. <a href="#">[1]</a> |           |

## Application 1: Synthesis of Silicon-Containing Polymers

**1,6-Bis(chlorodimethylsilyl)hexane** serves as a key monomer in the synthesis of various silicon-containing polymers, such as polysiloxanes. The two chlorosilyl functional groups can react with a variety of difunctional reagents, such as diols or diamines, through condensation

polymerization to form linear or cross-linked polymers. These polymers can exhibit desirable properties such as thermal stability, hydrophobicity, and flexibility.

## General Workflow for Polysiloxane Synthesis



[Click to download full resolution via product page](#)

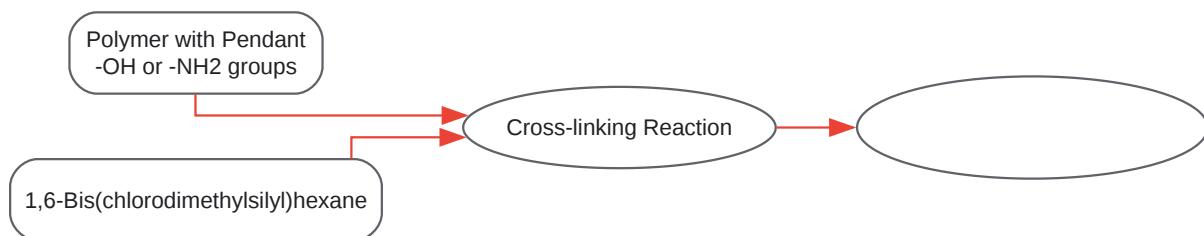
Caption: General workflow for the synthesis of polysiloxanes.

## Experimental Protocol: Synthesis of a Linear Polysiloxane

This protocol describes a general procedure for the synthesis of a linear polysiloxane by reacting **1,6-bis(chlorodimethylsilyl)hexane** with a diol.

Materials:

- **1,6-Bis(chlorodimethylsilyl)hexane**
- Anhydrous diol (e.g., 1,4-butanediol)
- Anhydrous toluene
- Anhydrous pyridine
- Inert gas (e.g., Argon or Nitrogen)


**Procedure:**

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
- In the flask, dissolve the anhydrous diol and anhydrous pyridine in anhydrous toluene.
- Dissolve **1,6-bis(chlorodimethylsilyl)hexane** in anhydrous toluene and place it in the dropping funnel.
- While stirring the diol solution, add the solution of **1,6-bis(chlorodimethylsilyl)hexane** dropwise from the dropping funnel at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete polymerization.
- Cool the reaction mixture to room temperature. A precipitate of pyridinium hydrochloride will form.
- Filter the mixture to remove the precipitate.
- Wash the filtrate with water to remove any remaining pyridine and pyridinium salt.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the polysiloxane polymer.
- Characterize the polymer using appropriate techniques (e.g., NMR, FTIR, GPC). The disappearance of the Si-Cl peak and the appearance of Si-O-C peaks in the FTIR spectrum would indicate the formation of the polysiloxane.

## Application 2: Cross-Linking Agent for Polymers

The difunctional nature of **1,6-bis(chlorodimethylsilyl)hexane** makes it an effective cross-linking agent for polymers containing reactive hydroxyl or amine groups. The introduction of siloxane cross-links can significantly improve the thermal and mechanical properties of the original polymer.

## Logical Diagram of Polymer Cross-Linking



[Click to download full resolution via product page](#)

Caption: Process of polymer cross-linking.

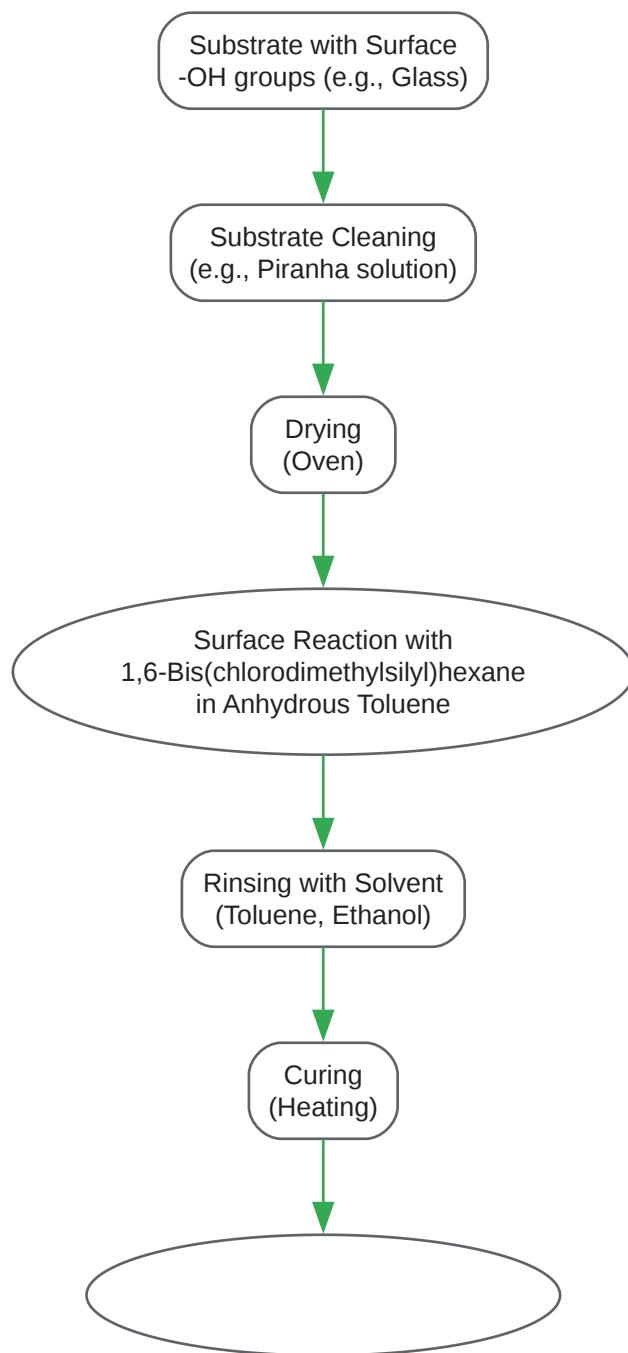
## Experimental Protocol: Cross-Linking of Poly(vinyl alcohol) (PVA)

This protocol provides a general method for cross-linking a hydroxyl-containing polymer like PVA.

### Materials:

- Poly(vinyl alcohol) (PVA)
- **1,6-Bis(chlorodimethylsilyl)hexane**
- Anhydrous aprotic solvent (e.g., Dimethylformamide, DMF)
- Anhydrous base (e.g., Triethylamine)

### Procedure:


- Dissolve the PVA in the anhydrous aprotic solvent in a reaction vessel under an inert atmosphere. This may require gentle heating.
- Add the anhydrous base to the PVA solution to act as an HCl scavenger.
- In a separate flask, dissolve **1,6-bis(chlorodimethylsilyl)hexane** in the same anhydrous solvent.

- Slowly add the solution of **1,6-bis(chlorodimethylsilyl)hexane** to the PVA solution with vigorous stirring.
- Continue stirring the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours to facilitate the cross-linking reaction.
- The formation of a gel or a significant increase in viscosity indicates successful cross-linking.
- Precipitate the cross-linked polymer by pouring the reaction mixture into a non-solvent (e.g., acetone or ethanol).
- Collect the cross-linked polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted reagents and byproducts.
- Dry the cross-linked polymer in a vacuum oven.
- Characterize the material to confirm cross-linking, for example, by swelling tests or thermal analysis (TGA/DSC).

## Application 3: Surface Modification

**1,6-Bis(chlorodimethylsilyl)hexane** can be used to modify the surfaces of materials that possess hydroxyl groups, such as glass, silica, or certain metal oxides. This modification introduces a hydrophobic alkylsiloxane layer, which can alter the surface properties like wettability and adhesion. The bifunctional nature of the molecule allows for the potential to create a networked coating on the surface.

## Workflow for Surface Modification



[Click to download full resolution via product page](#)

Caption: Workflow for surface modification.

## Experimental Protocol: Hydrophobic Modification of a Glass Surface

This protocol outlines a general procedure for modifying a glass surface to be more hydrophobic.

Materials:

- Glass slides
- Piranha solution (concentrated sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED) or other suitable cleaning agent
- **1,6-Bis(chlorodimethylsilyl)hexane**
- Anhydrous toluene
- Ethanol

Procedure:

- Cleaning: Clean the glass slides thoroughly. For example, immerse the slides in Piranha solution for a period of time to remove organic residues and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).
- Rinse the slides extensively with deionized water and then dry them in an oven at elevated temperature (e.g., 120 °C) for several hours to remove all traces of water.
- Modification: In a glovebox or under an inert atmosphere, prepare a solution of **1,6-bis(chlorodimethylsilyl)hexane** in anhydrous toluene.
- Immerse the dried and cooled glass slides in this solution.
- Allow the reaction to proceed at room temperature or with gentle heating for several hours. The chlorosilyl groups will react with the surface hydroxyl groups.
- Rinsing and Curing: Remove the slides from the solution and rinse them thoroughly with anhydrous toluene to remove any unreacted silane.
- Follow with a rinse in ethanol and then dry the slides with a stream of inert gas.

- Cure the modified slides by heating in an oven (e.g., at 100-120 °C) for about an hour. This step helps to promote further cross-linking of the silane layer on the surface.
- Characterization: The modified surface can be characterized by measuring the water contact angle. A significant increase in the contact angle compared to the unmodified glass indicates successful hydrophobic modification.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. sciepub.com [sciepub.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Table 9. Proton NMR Analysis of 1,6-Bis(chlorodimethylsilyl) hexane : Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction : Science and Education Publishing [pubs.sciepub.com]
- 5. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 6. 14799-66-7 CAS MSDS (1,6-BIS(CHLORODIMETHYLSILYL)HEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. WO2019234062A1 - Method for preparing a siloxane based polymeric liquid material and materials made therefrom - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 1,6-Bis(chlorodimethylsilyl)hexane in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080261#1-6-bis-chlorodimethylsilyl-hexane-as-a-chemical-intermediate-in-organic-synthesis>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)